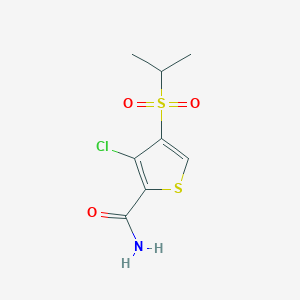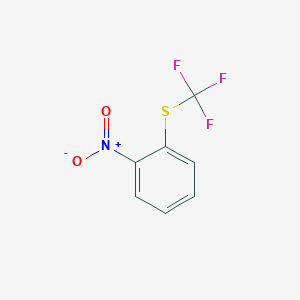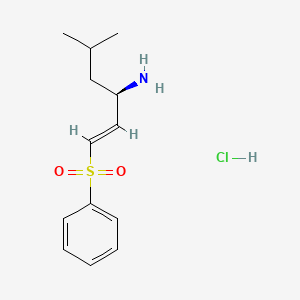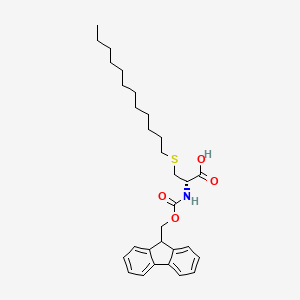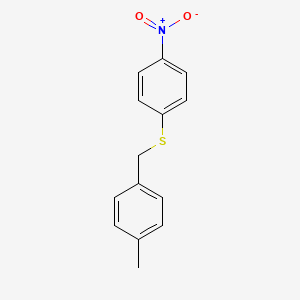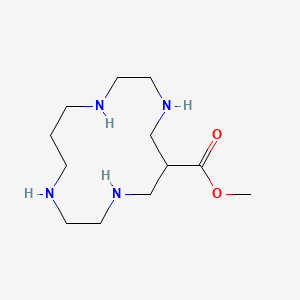
(S)-1-(4-Methoxyphenyl)-1-propanol, ee 99%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(4-Methoxyphenyl)-1-propanol, also known as 4-methoxyphenylpropanol or 4-MOPP, is an organic compound with a variety of applications in both scientific research and industrial processes. It is an alcohol with the molecular formula C9H12O2, and is classified as a secondary alcohol due to its two carbon-oxygen bonds. 4-MOPP is a chiral compound, meaning that it exists as two enantiomers, (S)-4-MOPP and (R)-4-MOPP. The (S)-enantiomer is the most commonly used form, with a 99% ee (enantiomeric excess) purity. This introduction provides an overview of 4-MOPP and its uses, as well as the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
4-MOPP is widely used in scientific research, as it is a useful tool for studying the stereoselectivity of reactions. It is also used in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and fragrances. Additionally, 4-MOPP is used in the synthesis of chiral molecules, which are molecules with two or more stereoisomers that are not superimposable on each other. 4-MOPP is also used in the study of enzyme-catalyzed reactions, as it can be used to study the stereoselectivity of enzyme-catalyzed reactions.
作用機序
The mechanism of action of 4-MOPP is not fully understood, but it is believed to be related to the fact that it is a chiral compound. In the presence of a catalyst, 4-MOPP can undergo a variety of reactions, such as Diels-Alder reactions, Michael additions, and aldol condensations. These reactions are stereoselective, meaning that the reaction will preferentially produce one of the two enantiomers of 4-MOPP. This stereoselectivity is believed to be due to the fact that the catalyst is able to recognize and preferentially react with one of the two enantiomers.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MOPP are not well understood, as it is not used as a pharmaceutical or therapeutic agent. However, it is believed that 4-MOPP may have some effect on the body, as it is a chiral compound and is known to interact with certain enzymes. 4-MOPP has been shown to interact with certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs and other compounds.
実験室実験の利点と制限
The main advantage of using 4-MOPP in laboratory experiments is that it is a chiral compound, which makes it useful for studying the stereoselectivity of reactions. Additionally, 4-MOPP is relatively easy to synthesize, and is available in a high purity (99% ee) form. However, 4-MOPP is not a particularly stable compound, and can be easily oxidized or degraded by light and heat. Therefore, it is important to store 4-MOPP in a cool, dark place in order to maintain its integrity.
将来の方向性
Given its wide range of applications, there are numerous potential future directions for research on 4-MOPP. For example, further research could be conducted to explore the biochemical and physiological effects of 4-MOPP, as well as its potential uses in pharmaceutical and therapeutic applications. Additionally, further research could be conducted to explore the stereoselectivity of 4-MOPP in various reaction types, as well as its potential uses in the synthesis of other compounds. Finally, research could be conducted to explore the potential of 4-MOPP as a catalyst for various types of reactions, as well as its potential uses in industrial processes.
合成法
The most common method of synthesizing 4-MOPP is via the Mitsunobu reaction, which is a versatile organic reaction that involves the use of a diazonium salt and a phosphine. This reaction involves the addition of a diazonium salt to a phosphine, followed by the addition of an alcohol. The reaction is typically carried out in an aqueous solution at a temperature of between 0 and 10 °C. The reaction is usually complete within 24 hours, and yields a product with a 99% ee purity.
特性
IUPAC Name |
(1S)-1-(4-methoxyphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10-11H,3H2,1-2H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELLLNVFFUWXHI-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=C(C=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-Methoxyphenyl)-1-propanol, ee 99% | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-tert-Butyl-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B6350844.png)
![2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B6350849.png)
![3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B6350851.png)
![2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350859.png)
![6-Chloro-3-iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B6350863.png)

